

Structural Elucidation and Characterization of 2,6-Dimethoxybenzene-1-sulfonamide

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Compound of Interest

Compound Name: *2,6-dimethoxybenzene-1-sulfonamide*

CAS No.: *1261648-02-5*

Cat. No.: *B6188943*

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Executive Summary & Pharmacophore Context

2,6-dimethoxybenzene-1-sulfonamide represents a specific structural challenge in medicinal chemistry. While the sulfonamide moiety (

) is a classic pharmacophore—found in carbonic anhydrase inhibitors, diuretics, and anticonvulsants—the 2,6-dimethoxy substitution pattern introduces significant steric and electronic constraints.

This guide details the structural elucidation of this molecule. Unlike the common 2,4-isomer obtained via standard electrophilic substitution, the 2,6-isomer requires specific directed synthesis. Therefore, the primary analytical objective is not just characterization, but regioisomeric differentiation.

Key Diagnostic Features:

- Symmetry: The molecule possesses a

axis of symmetry (passing through S, C1, and C4), rendering the H3/H5 protons and the two methoxy groups magnetically equivalent.

- Steric Crowding: The bulky ortho-methoxy groups force the sulfonamide moiety out of the aromatic plane, impacting crystal packing and biological binding affinity.

Synthetic Origin & Impurity Logic

To understand the elucidation strategy, one must understand the synthetic origin. The presence of specific impurities or isomers is dictated by the reaction pathway.

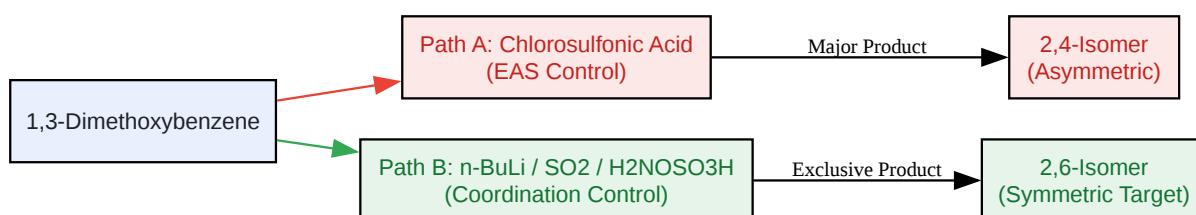
The Regiochemistry Problem

Direct chlorosulfonation of 1,3-dimethoxybenzene is governed by Electrophilic Aromatic Substitution (EAS) rules. The methoxy groups are ortho/para directors.

- Path A (EAS): Steric hindrance at C2 (between methoxys) is high. Substitution occurs primarily at C4. Result: 2,4-dimethoxybenzenesulfonamide (Major Product).
- Path B (Lithiation): Directed ortho-lithiation (DoM) uses the coordination of lithium to the methoxy oxygen to deprotonate C2 selectively. Quenching with `ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">`

followed by amination yields the target. Result: **2,6-dimethoxybenzene-1-sulfonamide**.^[1]
^[2]

Elucidation Goal: Confirm the product is the symmetric 2,6-isomer (Path B) and not the asymmetric 2,4-isomer (Path A).



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Figure 1: Synthetic pathways dictating the regiochemical challenge. Path B is required for the 2,6-isomer.

Spectroscopic Elucidation Strategy

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the 2,6-isomer from the 2,4-isomer.

Proton NMR (

NMR)

The symmetry of **2,6-dimethoxybenzene-1-sulfonamide** results in a simplified spectrum compared to the 2,4-isomer.

Feature	2,6-Isomer (Target)	2,4-Isomer (Impurity)
Symmetry	Symmetric (axis)	Asymmetric
Methoxy Signals	1 Singlet (6H)	2 Singlets (3H each)
Aromatic Region	A2B System:• Triplet (1H, H4)• Doublet (2H, H3/H5)	ABC System:• 3 distinct signals (d, d, dd or d, s, d)
Sulfonamide	Broad singlet (2H, exch.)	Broad singlet (2H, exch.)

Diagnostic Signal: Look for the integration of the methoxy peak. A single sharp peak integrating to 6 protons at

confirms the 2,6-substitution.

Carbon NMR (

NMR)

Due to symmetry, the 2,6-isomer will show fewer carbon signals than the number of carbon atoms in the molecule.

- Expected Unique Signals (5 Total):
 - C1 (ipso to)
 - C2/C6 (ipso to OMe) - Intense, equivalent
 - C3/C5 (aromatic CH) - Equivalent
 - C4 (aromatic CH)
 - Methoxy Carbon - Equivalent

Mass Spectrometry (MS)

While MS cannot easily distinguish regioisomers (both have MW ~217.24 Da), it confirms the presence of the sulfonamide group via fragmentation.

- Molecular Ion:
- Key Fragments:
 - : Loss of
(formation of dimethoxybenzene cation).
 - : Loss of
.

Infrared Spectroscopy (IR)

IR confirms the functional groups but is less useful for isomer differentiation.

- Stretching: Doublet around
(symmetric/asymmetric).
- Stretching: Strong bands at

(asymmetric) and

(symmetric).

3D Structure & Crystallography (XRD)

X-ray diffraction (XRD) is the "Gold Standard" for confirming the steric consequences of the 2,6-substitution.

The "Orthogonal" Twist: In unhindered sulfonamides, the

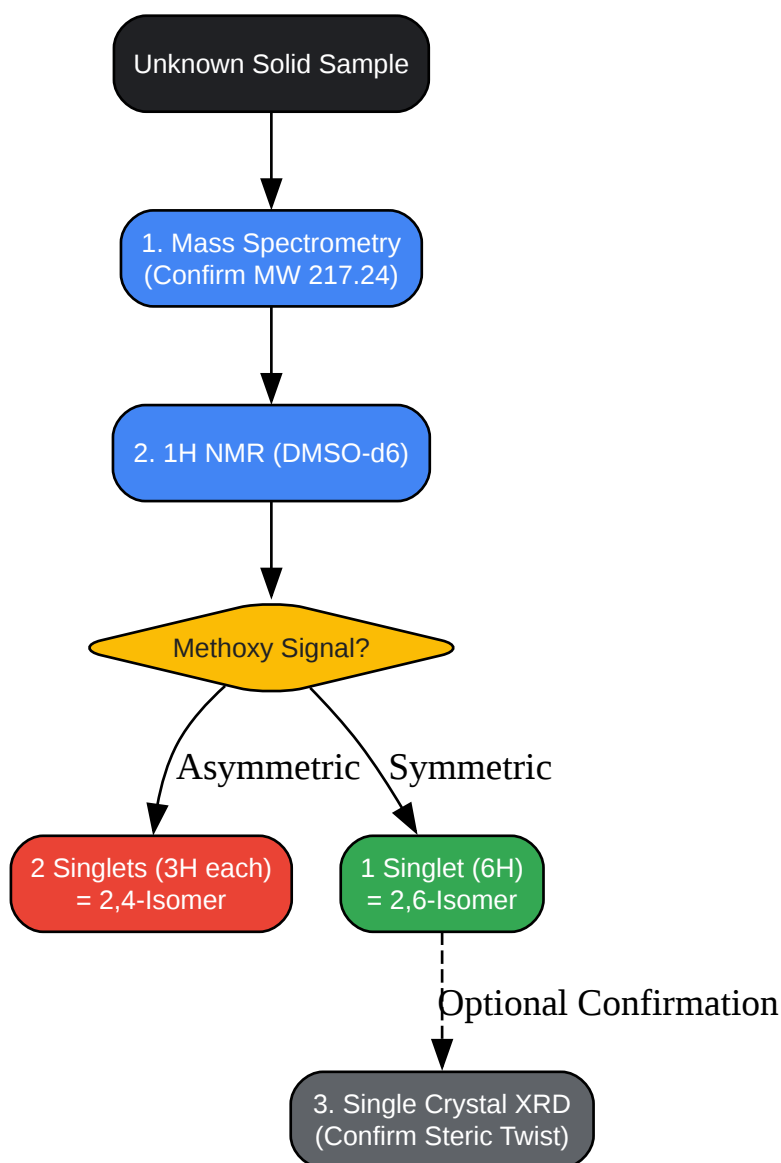
bond often allows the

group to align to maximize resonance. However, in the 2,6-dimethoxy derivative, the lone pairs of the methoxy oxygens repel the sulfonyl oxygens.

- Prediction: The

plane will be significantly twisted out of the benzene plane (high torsion angle) to minimize steric clash.

- H-Bonding: Sulfonamides typically form intermolecular hydrogen bond networks () leading to high melting points.



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Figure 2: Logical workflow for structural confirmation.

Standardized Characterization Protocol

Objective: Isolate and characterize **2,6-dimethoxybenzene-1-sulfonamide** from a crude reaction mixture.

Step 1: Isolation

- Quench: Pour crude lithiation/amination mixture into ice-cold 1M HCl.

- Extraction: Extract with Ethyl Acetate (). The sulfonamide is moderately polar.
- Wash: Wash organic phase with saturated (removes acidic impurities) and Brine.
- Crystallization: Recrystallize from Ethanol/Water or Toluene. The 2,6-isomer typically crystallizes readily due to its high symmetry.

Step 2: Analytical Workflow

- Sample Prep: Dissolve in DMSO- (Chloroform- may not dissolve the sulfonamide well).
- Acquisition:
 - Run standard (16 scans).
 - Run (APT or DEPT-135 to distinguish CH from Cq).
- Data Validation:
 - Check for the "Methoxy Singlet" at .
 - Check for the "Aromatic Triplet" at (H4).

- Verify

exchange: Add 1 drop

to the NMR tube; the broad singlet at

should disappear.

References

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